D-Leucine-15N chemical properties
D-Leucine-15N chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of D-Leucine-15N
Executive Summary
Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification of molecules within complex biological systems.[][2] Among these, D-Leucine-15N stands out for its unique utility in specialized applications ranging from metabolic research to pharmaceutical development. This guide provides a comprehensive technical overview of the core chemical properties, synthesis considerations, and advanced applications of D-Leucine-15N. As the non-natural enantiomer of the essential amino acid L-leucine, the D-form offers distinct advantages as a metabolic tracer and a building block for novel peptides, free from interference from endogenous L-leucine pools.[] The incorporation of the stable, non-radioactive 15N isotope provides a distinct mass shift, facilitating highly sensitive detection by mass spectrometry and specific analysis in NMR spectroscopy.[][][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging D-Leucine-15N to achieve robust and reliable experimental outcomes.
Foundational Concepts: Stereochemistry and Isotopic Labeling
The Significance of D-Amino Acids: The Case of D-Leucine
Amino acids, the fundamental building blocks of proteins, exist as stereoisomers, or enantiomers: the L (levo- or left-handed) and D (dextro- or right-handed) forms.[6] While L-amino acids are ubiquitous in protein biosynthesis across most life forms, D-amino acids play crucial and specialized roles, particularly in the bacterial world as components of cell walls and in certain peptide antibiotics.[7][8] D-Leucine, the enantiomer of the essential branched-chain amino acid L-Leucine, is not incorporated into proteins through standard ribosomal synthesis, making it an ideal tracer for specific metabolic pathways without contributing to the general protein pool.[] This distinction is critical for experiments where the metabolic fate of an exogenous compound must be tracked with minimal biological crosstalk.
Principles of 15N Stable Isotope Labeling
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Stable isotopes, unlike their radioactive counterparts, do not decay, making them exceptionally safe for a wide range of applications, including clinical studies.[2][] The 15N isotope is a stable, non-radioactive form of nitrogen. By replacing the naturally abundant 14N atom in D-Leucine with a 15N atom, the resulting molecule (D-Leucine-15N) is chemically identical to its unlabeled counterpart but possesses a slightly greater mass.[][] This mass difference, a "mass shift" of +1 Dalton, is the key principle that allows it to be unambiguously distinguished and quantified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Core Chemical and Physical Properties of D-Leucine-15N
The fundamental properties of D-Leucine-15N are derived from the structure of D-Leucine, with the key difference being the mass of the nitrogen atom. These properties are essential for experimental design, from calculating solution concentrations to setting parameters for analytical instrumentation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-4-methylpentanoic acid | [7] |
| Synonyms | (R)-(-)-Leucine-15N, H-D-Leu-OH-15N | [7] |
| Molecular Formula | C₆H₁₃¹⁵NO₂ | [5][9][10] |
| Molecular Weight | ~132.17 g/mol | [5][9][10] |
| Unlabeled MW | ~131.17 g/mol | [7][11] |
| Mass Shift | M+1 | [5][9][10] |
| CAS Number | 328-38-1 (Unlabeled) | [7] |
| Appearance | White crystalline powder or solid | [8][9][10] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [5][9][10] |
| Chemical Purity | Typically ≥98% | [10] |
| Melting Point | 293 °C (decomposes) | [7] |
| Solubility in Water | 21.5 mg/mL | [7] |
Synthesis and Quality Control: Ensuring Experimental Integrity
The reliability of any study using D-Leucine-15N is fundamentally dependent on the quality of the labeled compound. Both the synthesis route and the subsequent quality control measures are critical for ensuring high purity and accurate isotopic enrichment.
Overview of Synthesis Routes
The preparation of 15N-labeled amino acids can be achieved through several methods, with microbial synthesis being a common and efficient approach.[12] This biocatalytic method leverages microorganisms, such as Corynebacterium glutamicum, which can be cultured in a medium where the sole nitrogen source is a 15N-labeled precursor, like [15N]ammonium sulfate.[12] By providing the appropriate carbon backbone (e.g., α-ketoisocaproate for leucine), the bacteria's natural biosynthetic pathways are harnessed to produce the desired L-[15N]leucine with high isotopic efficiency.[12] Subsequent enzymatic or chemical racemization and purification steps can then be used to isolate the D-enantiomer.
Caption: Generalized workflow for the synthesis and quality control of D-Leucine-15N.
Critical Quality Attributes
To ensure self-validating protocols, researchers must verify three key quality attributes:
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Isotopic Purity (Enrichment): This measures the percentage of molecules that contain the 15N isotope. High enrichment (typically >98%) is crucial for generating a strong signal-to-noise ratio in MS and NMR analyses.[10]
-
Chemical Purity: This confirms the absence of other chemical contaminants that could interfere with the experiment or biological system.
-
Enantiomeric Purity: For D-Leucine-15N, this is paramount. It verifies the absence of the L-enantiomer, which could be incorporated into proteins and confound the results of metabolic tracing studies. Chiral chromatography is the standard method for this validation.
Applications in Advanced Research and Drug Development
The unique properties of D-Leucine-15N make it a powerful tool for answering specific scientific questions that are inaccessible with its L-counterpart or unlabeled forms.
Metabolic Flux and Pharmacokinetic (ADME) Tracer Studies
Stable isotopes are widely used in pharmacology to determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of drug substances.[13][14] D-Leucine-15N can be incorporated into a drug candidate or used as a tracer to study how a drug affects specific metabolic pathways.[2] Because it is not used in general protein synthesis, its journey through a biological system can be tracked cleanly, providing unambiguous data on absorption rates, tissue distribution, and metabolic breakdown products via LC-MS analysis.[2] This is particularly valuable for studying drugs that target bacterial metabolism or for understanding the metabolic fate of peptide-based therapeutics containing D-amino acids.
Quantitative Proteomics and Metabolomics
In MS-based quantitative studies, stable isotope-labeled molecules serve as ideal internal standards.[15] D-Leucine-15N can be used as an internal standard for the quantification of D-leucine in various biological matrices, such as in studies of the microbiome or in food science. Its chemical identity ensures that it behaves identically to the unlabeled analyte during sample extraction, derivatization, and ionization, while its mass difference allows for distinct and accurate quantification.
NMR-Based Structural Biology and Ligand Interaction
While less common than L-amino acid labeling, selective 15N labeling is a powerful tool for reducing spectral complexity in NMR studies of large proteins.[16] If a protein interacts with a peptide or small molecule containing D-leucine, incorporating D-Leucine-15N into that ligand allows for precise mapping of the binding site and characterization of the interaction dynamics using techniques like 1H-15N HSQC experiments.
Experimental Protocols and Methodologies
The following protocols provide a framework for the practical application of D-Leucine-15N. The rationale behind key steps is included to facilitate adaptation to specific research needs.
Protocol: Metabolic Tracing of a D-Leucine-Containing Peptide using LC-MS/MS
This protocol outlines a workflow to determine the stability and metabolic fate of a therapeutic peptide containing a D-Leucine-15N residue in a biological fluid (e.g., plasma).
Rationale: Using a 15N-labeled peptide allows for its unambiguous detection against a complex background of endogenous molecules. The mass shift serves as a unique signature for both the parent peptide and its metabolic fragments.
Methodology:
-
Standard Preparation: Prepare a calibration curve of the D-Leucine-15N-labeled peptide in the relevant biological matrix (e.g., control plasma) over the expected concentration range.
-
Sample Collection: Administer the labeled peptide to the biological system (in vivo or in vitro) and collect samples at predetermined time points.
-
Protein Precipitation: To each 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar peptide with a different isotopic label). This step removes large proteins that interfere with LC-MS analysis.
-
Centrifugation: Vortex the samples and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC system.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto an LC-MS/MS system.
-
Liquid Chromatography (LC): Use a C18 reverse-phase column to separate the peptide from other matrix components.
-
Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the 15N-labeled parent peptide and its expected metabolites. The +1 Da shift in fragments containing the 15N residue confirms their origin.
-
-
Data Analysis: Quantify the concentration of the labeled peptide at each time point by comparing its peak area to the calibration curve. Identify metabolites by searching for the expected mass-shifted fragments.
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